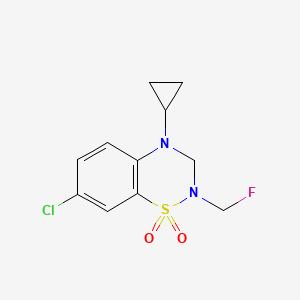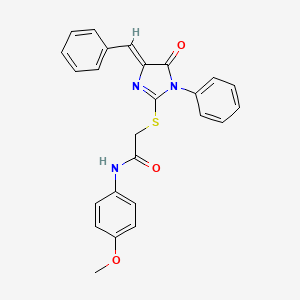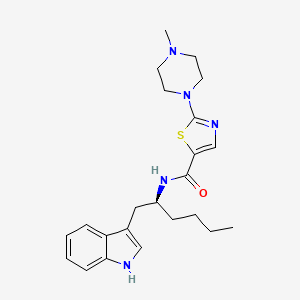
(S)-Minzasolmin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Minzasolmin is a chiral compound known for its significant pharmacological properties. It is widely studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest for researchers aiming to develop new drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Minzasolmin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the asymmetric reduction of a prochiral ketone using a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer. Reaction conditions often involve the use of solvents like tetrahydrofuran or dichloromethane, with temperatures maintained at low levels to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts used in industrial synthesis are often immobilized on solid supports to facilitate easy separation and reuse.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Minzasolmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenated this compound with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Minzasolmin has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interaction with various biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (S)-Minzasolmin involves its interaction with specific molecular targets in the body. It binds to receptor sites on proteins, altering their conformation and activity. This binding can activate or inhibit various signaling pathways, leading to the desired therapeutic effects. The compound’s stereochemistry is crucial for its binding affinity and specificity, making the (S)-enantiomer more effective than its counterpart.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Minzasolmin: The enantiomer of (S)-Minzasolmin, which has different biological activity due to its stereochemistry.
Minzasolmin analogs: Compounds with similar core structures but different functional groups, leading to variations in their pharmacological properties.
Uniqueness
This compound stands out due to its high enantioselectivity and specific interaction with biological targets. Its unique stereochemistry makes it more effective in certain therapeutic applications compared to its analogs and enantiomers.
Eigenschaften
Molekularformel |
C23H31N5OS |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1 |
InChI-Schlüssel |
GDFWCSZNQVAQGR-SFHVURJKSA-N |
Isomerische SMILES |
CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Kanonische SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


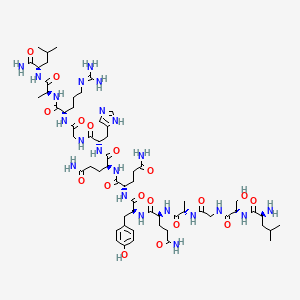
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
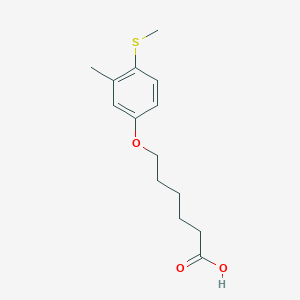

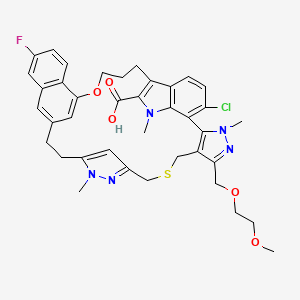

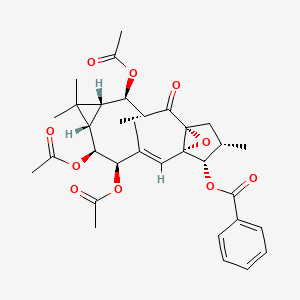
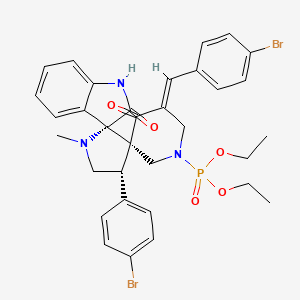


![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
